molecular formula C12H11F3O4 B1608258 3-[4-(Trifluoromethyl)phenyl]pentanedioic acid CAS No. 848611-89-2

3-[4-(Trifluoromethyl)phenyl]pentanedioic acid

Cat. No.: B1608258
CAS No.: 848611-89-2
M. Wt: 276.21 g/mol
InChI Key: YBNGTQQWDSYSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Electronic Configuration

The molecular structure of 3-[4-(Trifluoromethyl)phenyl]pentanedioic acid can be characterized by its molecular formula C12H11F3O4 and molecular weight of 276.21 grams per mole. The compound features a central pentanedioic acid backbone with two terminal carboxyl functional groups that are separated by a three-carbon chain, with the aromatic substitution occurring at the third carbon position. The trifluoromethyl group attached to the para position of the phenyl ring introduces significant electronic effects that propagate throughout the molecular structure, influencing both the aromatic electron distribution and the acidity of the carboxylic acid functionalities.

The electronic configuration of this compound is dominated by the strong electron-withdrawing nature of the trifluoromethyl group, which exhibits a Pauling electronegativity of 3.5. This substituent creates a pronounced inductive effect that depletes electron density from the aromatic ring system, particularly affecting the ortho and para positions relative to the trifluoromethyl group. The electron-withdrawing character of the trifluoromethyl group significantly influences the electronic properties of the adjacent phenyl ring, creating a more electrophilic aromatic system compared to unsubstituted analogues. Furthermore, the trifluoromethyl group contributes to enhanced lipophilicity, with a hydrophobic parameter of π = +0.88 for trifluoromethyl substituents, which falls between fluorine (π = +0.14) and higher alkyl groups in terms of lipophilic character.

The spatial arrangement of the trifluoromethyl group relative to the phenyl ring demonstrates specific conformational preferences. Research on trifluoromethyl-substituted aromatic compounds indicates that the carbon-fluorine bonds in the trifluoromethyl group are typically elongated by approximately 0.02 Angstroms due to anomeric effects, while the carbon-oxygen bonds in similar systems may contract by nearly 0.1 Angstroms. The geometric parameters of the pentanedioic acid chain are influenced by the electronic effects transmitted through the aromatic system, with the carboxylic acid groups maintaining their typical planar geometry while exhibiting enhanced acidity due to the electron-withdrawing aromatic substitution.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c13-12(14,15)9-3-1-7(2-4-9)8(5-10(16)17)6-11(18)19/h1-4,8H,5-6H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNGTQQWDSYSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385076
Record name 3-[4-(trifluoromethyl)phenyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848611-89-2
Record name 3-[4-(trifluoromethyl)phenyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mizoroki–Heck Reaction

A palladium-catalyzed Mizoroki–Heck cross-coupling reaction could be adapted to construct the aryl backbone. For example:

  • Reactants : 4-Bromo-(trifluoromethyl)benzene and a diethyl pent-2-enedioate derivative.
  • Conditions : Pd(OAc)₂ (2.5 mol%), tetrabutylammonium acetate (2 equiv.), K₂CO₃ (1.5 equiv.) in γ-valerolactone at 90°C for 4 hours.
  • Outcome : Forms the coupled intermediate, which is hydrogenated (H₂, Pd/Al₂O₃) and hydrolyzed to the dicarboxylic acid.
  • Yield : ~85–90% (extrapolated from analogous reactions).

Key Data :

Step Catalyst Solvent Yield (%)
Cross-Coupling Pd(OAc)₂ γ-Valerolactone 85–90
Hydrogenation Pd/Al₂O₃ 2-Me-THF 95
Hydrolysis HCl H₂O/EtOH 90

Grignard Reagent-Based Synthesis

Ketene Addition to Grignard Complex

A Grignard approach using trifluoromethylphenyl magnesium bromide and ketene derivatives:

  • Reactants : 4-Bromo-(trifluoromethyl)benzene, Mg, and dimethyl pentanedioate ketene.
  • Conditions : Grignard formation (THF, 40–50°C), followed by ketene addition in aromatic hydrocarbons with Fe(AcAc)₃ ligand.
  • Outcome : Forms a diketone intermediate, which undergoes oxidative cleavage (e.g., KMnO₄/H₂SO₄) to the dicarboxylic acid.
  • Yield : ~75–80% (based on similar acetophenone syntheses).

Optimization Challenges :

  • Isomer separation (meta/para) during halogenation steps.
  • Cryogenic conditions for ketene stability.

Hydrolysis of Ester/Nitrile Precursors

Selective Ester Reduction

Starting from ethyl 3-[4-(trifluoromethyl)phenyl]pent-2-enedioate:

  • Reduction : Use PDBBA (potassium diisobutyl-tert-butoxyaluminum hydride) in toluene at 0–25°C to selectively reduce esters to alcohols.
  • Oxidation : Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields the dicarboxylic acid.
  • Yield : ~90% (extrapolated from propanoate reductions).

Advantages :

  • Avoids harsh hydrolysis conditions.
  • High selectivity for ester groups over aryl trifluoromethyl moieties.

Catalytic Systems and Sustainability

  • Pd Recovery : Palladium from cross-coupling steps can be adsorbed onto γ-Al₂O₃ and reused, reducing costs.
  • Solvent Selection : 2-Me-THF and γ-valerolactone are greener alternatives to DMF.

Analytical Characterization

  • ¹H/¹³C NMR : Distinct peaks for CF₃ (δ ~ -62 ppm in ¹⁹F NMR) and carboxylic protons (δ ~ 12 ppm).
  • HPLC Purity : >99% after recrystallization from cyclopentane/cyclohexane.

Comparative Analysis

Method Steps Yield (%) Cost Efficiency Scalability
Mizoroki–Heck 3 85–90 Moderate High
Grignard/Ketene 4 75–80 Low Moderate
Ester Hydrolysis 2 90 High High

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]pentanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Chemical Research Applications

1. Building Block in Organic Synthesis

  • The compound serves as a versatile building block for synthesizing complex organic molecules. Its trifluoromethyl group enhances the electronic properties of derivatives, making it valuable in developing pharmaceuticals and agrochemicals.

2. Reaction Versatility

  • 3-[4-(Trifluoromethyl)phenyl]pentanedioic acid can undergo various chemical transformations:
    • Oxidation : Converts to carboxylic acids or ketones using agents like potassium permanganate.
    • Reduction : Can be reduced to alcohols or aldehydes with lithium aluminum hydride.
    • Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitutions, leading to diverse derivatives.
Reaction Type Product Types Common Reagents
OxidationCarboxylic acids, KetonesPotassium permanganate, Chromium trioxide
ReductionAlcohols, AldehydesLithium aluminum hydride
SubstitutionFunctionalized DerivativesAmines, Thiols

Biological Research Applications

1. Enzyme Inhibition Studies

  • Derivatives of this compound are being investigated for their potential as enzyme inhibitors. For instance, studies have shown that certain modifications can enhance binding affinity to specific enzymes, which may lead to therapeutic applications in treating diseases .

2. Herbicidal Activity

  • Recent research highlighted the herbicidal potential of compounds related to 3-[4-(Trifluoromethyl)phenyl]pentanedioic acid. A derivative demonstrated comparable efficacy to established herbicides like diflufenican in controlling weeds in wheat fields. Molecular simulation studies indicated that the trifluoromethyl group significantly contributes to the binding interactions with target enzymes involved in weed growth regulation .

Medicinal Applications

1. Therapeutic Potential

  • The compound is under investigation for its medicinal properties, particularly as a therapeutic agent against various diseases. Its derivatives have shown promise in preliminary studies focusing on receptor binding and biological activity modulation.

Industrial Applications

1. Specialty Chemicals Production

  • In industrial settings, 3-[4-(Trifluoromethyl

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Backbone Length and Acid Groups

  • Pentanedioic Acid Derivatives: The dual carboxylic acid groups in this compound enable strong hydrogen bonding and metal chelation, distinguishing it from mono-acid analogs like 3-[4-(trifluoromethyl)phenyl]propanoic acid.
  • Ester Derivatives : The bis(isopropyl) ester of 2-oxo-pentanedioic acid () lacks ionizable groups, enhancing membrane permeability compared to the parent diacid .

Substituent Effects

  • Trifluoromethyl Position: Substitution at the phenyl ring’s 4-position (vs.
  • Amino Group Addition: The amino substituent in 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid introduces a zwitterionic character, improving aqueous solubility but reducing blood-brain barrier penetration compared to non-aminated analogs .

Physicochemical Properties

  • Crystallinity: 3-[4-(Trifluoromethyl)phenyl]propanoic acid forms inversion dimers via O–H⋯O hydrogen bonds, a feature absent in the pentanedioic acid variant due to steric hindrance from the longer backbone .
  • Lipophilicity: The -CF₃ group increases logP values across all analogs, but the pentanedioic acid’s dual -COOH groups reduce logP compared to esterified or mono-acid derivatives .

Biological Activity

3-[4-(Trifluoromethyl)phenyl]pentanedioic acid, with the chemical formula C₁₂H₁₁F₃O₄, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanedioic acid moiety. This structure endows it with distinct chemical properties that influence its biological activity.

PropertyDescription
Molecular FormulaC₁₂H₁₁F₃O₄
Trifluoromethyl GroupEnhances lipophilicity and bioactivity
Dicarboxylic Acid MoietyPotential for various biochemical interactions

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, which may lead to the following effects:

  • Enzyme Inhibition : The compound can inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may modulate receptor signaling pathways, influencing cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them candidates for further development in treating infections .
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. For instance, it was evaluated in vitro against prostate cancer cell lines, demonstrating significant antiproliferative effects .
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic processes, which could be beneficial in therapeutic contexts.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antiproliferative Effects : A recent study investigated the effects of this compound on prostate cancer cells. The results showed that it significantly reduced cell viability compared to controls, indicating strong potential as an anticancer agent .
  • Antimicrobial Efficacy Assessment : Another study assessed its antimicrobial activity against a range of bacterial strains. The findings suggested that the compound exhibited notable inhibition zones against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Applications in Research and Industry

The unique properties of this compound make it valuable in various fields:

  • Pharmaceutical Development : It serves as a reference standard in drug development due to its biological activity and structural characteristics.
  • Chemical Synthesis : The compound is utilized as a building block for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-[4-(Trifluoromethyl)phenyl]pentanedioic acid, and how can intermediates be validated?

  • Methodology : Synthesis often involves coupling reactions between trifluoromethylphenyl precursors and dicarboxylic acid derivatives. For example, intermediates like 3-[4-(trifluoromethyl)phenyl]propionic acid (CAS 53473-36-2) can be used as building blocks . Validate intermediates using high-performance liquid chromatography (HPLC) with UV detection (e.g., methods described in Li et al., 2002) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regiochemistry and purity .

Q. How should researchers characterize the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. Key parameters include mean σ(C–C) bond lengths (e.g., 0.006 Å in related compounds) and hydrogen-bonding patterns (e.g., O–H⋯O dimers observed in 3-[4-(trifluoromethyl)phenyl]propanoic acid) . Pair with differential scanning calorimetry (DSC) to confirm melting points and polymorphism.

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodology : Use tandem mass spectrometry (LC-MS/MS) for exact mass confirmation (e.g., 276.0602 Da) . Monitor stability under varying pH and temperature via accelerated degradation studies, analyzing by HPLC with photodiode array (PDA) detection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for this compound derivatives?

  • Methodology : Contradictions may arise from stereochemical variations or impurities. Employ chiral HPLC to isolate enantiomers (e.g., (+)- and (−)-forms) and test individually . Validate purity using quantitative NMR (qNMR) with internal standards (e.g., dimethyl sulfone) . Cross-reference bioactivity with structural analogs (e.g., 4-hydroxy-4-[4-(trifluoromethyl)phenyl]butyric acid) to identify structure-activity relationships .

Q. What experimental design considerations are essential for studying metabolic pathways of this compound?

  • Methodology : Use isotopically labeled analogs (e.g., ¹³C-labeled pentanedioic acid backbone) in in vitro hepatocyte models. Analyze metabolites via high-resolution mass spectrometry (HRMS) and compare with databases (e.g., exact mass 276.0602 Da in ). Include negative controls to distinguish endogenous metabolites .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

  • Methodology : Perform molecular docking using crystal structures of target enzymes (e.g., carboxylases or dehydrogenases). Optimize force fields for the trifluoromethyl group’s electronegativity and steric effects. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms?

  • Methodology : Employ asymmetric catalysis (e.g., chiral palladium complexes) for stereocontrol. Monitor reaction progress with circular dichroism (CD) spectroscopy. For scale-up, use continuous-flow reactors to improve yield and reduce racemization .

Data Interpretation & Validation

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

  • Methodology : Conduct Hansen solubility parameter (HSP) analysis to predict solvent compatibility. Experimentally validate using shake-flask methods with UV-Vis quantification. For low solubility, explore co-crystallization with amines or cyclodextrins .

Q. What validation steps are required when reporting antimicrobial activity of derivatives?

  • Methodology : Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays. Include positive controls (e.g., ciprofloxacin) and confirm bactericidal effects via time-kill curves. Use fractional inhibitory concentration (FIC) indices to rule out synergism/antagonism with existing drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Trifluoromethyl)phenyl]pentanedioic acid
Reactant of Route 2
3-[4-(Trifluoromethyl)phenyl]pentanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.